1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene
Description
1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a methyl group at position 2, a nitro group at position 3, and a trifluoromethyl group at position 4. The trifluoromethyl and nitro groups are strong electron-withdrawing substituents, enhancing electrophilicity at the bromine-bearing position, which is critical for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination .
Properties
IUPAC Name |
1-bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-4-6(9)2-5(8(10,11)12)3-7(4)13(14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPBXYJIVKCICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646805 | |
| Record name | 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239079-89-1 | |
| Record name | 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry
1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene serves as an important building block in the synthesis of more complex organic molecules. It is often utilized in the following ways:
- Synthesis of Pharmaceuticals : The compound is used as an intermediate in the development of pharmaceutical agents due to its ability to modify biological activity through structural changes.
- Material Science : It is employed in synthesizing advanced materials with specific electronic and optical properties.
Biology
In biological research, this compound is investigated for its potential effects on enzyme interactions and inhibition:
- Enzyme Inhibition Studies : Its structural similarity to certain biological molecules allows researchers to study its interactions with enzymes, which could lead to insights into metabolic pathways and potential therapeutic targets.
- Protein-Ligand Interactions : The trifluoromethyl group enhances binding affinity to proteins, making it a useful scaffold for drug design.
Industry
The compound finds applications in various industrial sectors:
- Agrochemicals : It is used in the formulation of pesticides and herbicides due to its effectiveness against specific pests.
- Dyes and Specialty Chemicals : Its unique properties make it suitable for producing dyes with enhanced stability and performance characteristics.
Case Study 1: Synthesis of Pharmaceutical Agents
A study explored the use of this compound as an intermediate for synthesizing novel anti-cancer agents. The compound's reactivity facilitated the introduction of various functional groups that enhanced biological activity against cancer cell lines.
Case Study 2: Enzyme Interaction Studies
Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The study highlighted the potential for developing new inhibitors based on its structure, which could lead to advancements in treating metabolic disorders.
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Chemistry | Intermediate for pharmaceuticals | Enhanced drug efficacy |
| Biology | Enzyme inhibition studies | Insights into metabolic pathways |
| Industry | Production of agrochemicals | Improved pest control |
| Development of specialty dyes | Enhanced stability and performance |
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Bromine Atom: Participates in electrophilic aromatic substitution reactions.
Trifluoromethyl Group: Increases the lipophilicity and metabolic stability of the compound, making it useful in drug design.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The following table compares key analogs and their substituent effects:
Key Observations:
- Substituent Reactivity : Methyl groups (electron-donating) at position 2 (target compound) reduce electrophilicity compared to methoxy (electron-donating) or iodo (electron-withdrawing) groups in analogs .
- Solubility : The nitro and trifluoromethyl groups in the target compound likely reduce aqueous solubility, similar to 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, which is only sparingly soluble in chloroform or DMSO .
- Synthetic Utility : Bromine at position 1 is a common handle for cross-coupling, but competing substituents (e.g., nitro at position 3) may direct reactivity toward specific regioselective pathways .
Physicochemical and Functional Comparisons
- Molecular Weight : The target compound’s molecular weight (~315 g/mol) would fall between 1-bromo-2-iodo-4-CF₃-benzene (323.92 g/mol) and 1-(bromomethyl)-3-nitro-5-CF₃-benzene (284.03 g/mol) .
- Stability : Nitro groups (position 3) increase thermal instability compared to analogs like 1-bromo-5-fluoro-4-methoxy-2-CF₃-benzene, where fluorine and methoxy groups improve stability .
- Applications : Unlike 1-azido-3-bromo-5-CF₃-benzene (used in click chemistry), the target compound’s nitro group may limit its use in biological systems due to toxicity but enhance its role in explosives or agrochemical precursors .
Biological Activity
1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula . Its unique structure, featuring a bromine atom, a methyl group, a nitro group, and a trifluoromethyl group, positions it as an interesting subject for biological research. The compound's structural similarities to certain biological molecules suggest potential interactions with enzymes and receptors, making it relevant for drug development and toxicological studies.
The compound is characterized by its electrophilic aromatic substitution capabilities due to the presence of multiple functional groups. This allows it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry and material science.
Key Structural Features
| Feature | Description |
|---|---|
| Bromine Atom | Enhances electrophilicity and reactivity |
| Methyl Group | Modifies sterics and electronic properties |
| Nitro Group | Potential for biological activity as an electron-withdrawing group |
| Trifluoromethyl Group | Imparts unique electronic properties enhancing reactivity |
Biological Activity
Research indicates that this compound may act as an enzyme inhibitor , modulating various biochemical pathways. Studies have focused on its interactions with specific enzymes, assessing binding affinity and inhibition constants through kinetic assays.
The mechanism of action is likely related to the compound's ability to interact with cellular targets such as enzymes or receptors. The presence of the nitro and trifluoromethyl groups can enhance the compound's reactivity and binding affinity to molecular targets.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study explored the inhibitory effects of this compound on various enzymes, demonstrating significant inhibition in specific biochemical pathways. The results indicated that the compound could serve as a lead in developing new therapeutic agents targeting these enzymes .
- Antimicrobial Activity :
- Toxicological Assessments :
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-5-bromo-3-nitrophenol | Contains hydroxyl group; used in dye synthesis | |
| 4-Bromo-2-methylphenol | Hydroxyl group present; used as antiseptic | |
| 2-Methyl-3-nitrobenzoic acid | Carboxylic acid functionality; used in pharmaceuticals |
Preparation Methods
Nitration of 2-Methyl-5-(trifluoromethyl)benzene
One common approach begins with the nitration of 2-methyl-5-(trifluoromethyl)benzene. This process introduces a nitro group into the aromatic ring:
- Reagents : Concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
- Conditions : The reaction is usually conducted at low temperatures (0-5 °C) to control the electrophilic substitution and minimize side reactions.
The reaction can be represented as follows:
$$
\text{C}8\text{H}7\text{F}3 + \text{HNO}3 \rightarrow \text{C}8\text{H}6\text{F}3\text{NO}2 + \text{H}_2\text{O}
$$
Bromination of Nitrated Intermediate
Following nitration, bromination is performed to introduce the bromine atom into the aromatic system:
- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
- Conditions : The reaction is typically carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.
The general bromination reaction can be depicted as:
$$
\text{C}8\text{H}6\text{F}3\text{NO}2 + \text{Br}2 \rightarrow \text{C}8\text{H}5\text{Br}\text{F}3\text{NO}_2 + \text{HBr}
$$
The following table summarizes key reaction conditions for the preparation methods discussed.
| Step | Reaction | Reagents | Temperature | Solvent |
|---|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄ | 0-5 °C | None |
| 2 | Bromination | Br₂ or NBS, FeBr₃ | RT or slightly elevated | Dichloromethane |
In addition to the aforementioned methods, there are alternative synthetic routes that can be employed:
Use of Transition Metal Catalysts
Recent patents suggest using transition metal catalysts for selective bromination, enhancing yield and selectivity while minimizing byproducts:
- Example : A mixture of 1-bromo-3-nitro-5-trifluoromethyl-benzene and a suitable imidazole can be reacted in a polar solvent with a transition metal catalyst under controlled conditions.
Direct Electrophilic Aromatic Substitution
Another method involves direct electrophilic aromatic substitution using various brominating agents in acidic media to achieve high selectivity without polybromination:
- Reagents : 1,3-dibromo-5,5-dimethylhydantoin or similar agents.
This method allows for better control over the substitution pattern on the aromatic ring.
The compound's unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry. Research has shown that derivatives of this compound can act as enzyme inhibitors and have potential applications in drug development and agrochemicals.
Biological Activity
Studies indicate that 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene exhibits significant biological activity due to its structural features, particularly its ability to interact with enzymes involved in metabolic pathways.
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of this compound, especially given its application in various industries.
Q & A
Q. What are the standard synthetic routes for 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene?
Answer: The compound can be synthesized through sequential functionalization of a benzene ring. A common approach involves:
Trifluoromethylation : Introducing the -CF₃ group via halogen exchange using CuI or Pd catalysis under anhydrous conditions .
Nitration : Controlled nitration at the meta position relative to -CF₃ using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) directed by the electron-withdrawing nitro group to the para position .
Key purity checks include GC (>95% purity) and NMR to confirm substitution patterns .
Q. How can the regioselectivity of electrophilic substitution in this compound be predicted?
Answer: The substituents exert the following directing effects:
- Nitro (-NO₂) : Strongly meta-directing.
- Trifluoromethyl (-CF₃) : Meta-directing due to electron-withdrawing effects.
- Methyl (-CH₃) : Ortho/para-directing but sterically hindered.
Bromination or sulfonation will favor positions ortho to -CH₃ and para to -NO₂/-CF₃. Computational tools (DFT) can model charge distribution to validate predictions .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., splitting from -CF₃ and -NO₂ groups) .
- GC-MS/HPLC : For purity assessment (>95% by GC) and quantification of byproducts .
- X-ray crystallography : Resolves steric clashes between bulky substituents (e.g., -CF₃ vs. -NO₂) .
Advanced Research Questions
Q. How can steric hindrance between substituents impact functionalization reactions?
Answer: The proximity of -CF₃ and -NO₂ groups creates steric congestion, limiting access to the ortho position. Strategies to mitigate this:
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Answer: Discrepancies in yields (e.g., 48% in nitration vs. >70% in bromination ) arise from:
- Reagent quality : Trace moisture degrades Grignard reagents.
- Reaction scaling : Heat dissipation issues in large batches.
Resolution involves: - Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and catalysts.
- In-line analytics (FTIR/Raman) : Real-time monitoring of intermediates .
Q. What computational methods are used to study electronic effects in this compound?
Answer:
- Density Functional Theory (DFT) : Calculates charge density to predict reactivity (e.g., Fukui indices for electrophilic attack sites) .
- Molecular Dynamics (MD) : Simulates steric interactions in solution-phase reactions .
- Retrosynthetic AI : Tools like Pistachio or Reaxys propose novel pathways by mining reaction databases .
Q. How does the compound behave under photolytic or thermal conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
